molecular formula C27H27N7O2 B1229516 [4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone

[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone

Cat. No. B1229516
M. Wt: 481.5 g/mol
InChI Key: CPHPEVVWPKIKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[6-(4-morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Zaki et al. (2014) explored the synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, which is closely related to the chemical structure of interest, demonstrating the versatile synthesis routes and potential applications in designing novel compounds (Zaki, El-Dean, & Radwan, 2014).
  • Prasad et al. (2018) investigated the synthesis and structural exploration of a similar compound, focusing on its antiproliferative activity and molecular structure, which might provide insights into the potential biomedical applications of the compound (Prasad et al., 2018).

Potential Therapeutic Applications

  • Patel et al. (2011) synthesized novel triazines incorporating a similar structure, which were investigated for their antimycobacterial activity. This suggests potential therapeutic applications of the compound in treating bacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2011).
  • Wang et al. (2017) synthesized a compound with a similar morpholinyl structure for potential use as a PET imaging agent in Parkinson's disease, indicating the compound's potential in diagnostic imaging (Wang, Gao, Xu, & Zheng, 2017).

Pharmaceutical Research

  • Tsuno et al. (2017) identified a series of compounds, including derivatives of morpholino methanone, as TRPV4 antagonists with potential applications in pain treatment, indicating the relevance of similar compounds in pharmaceutical research (Tsuno et al., 2017).
  • Patel et al. (2007) explored the synthesis of amide derivatives of quinolone, incorporating morpholino and piperazinyl groups, and evaluated their antimicrobial properties, suggesting the compound's potential in developing new antibacterial agents (Patel, Patel, & Chauhan, 2007).

properties

Product Name

[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone

Molecular Formula

C27H27N7O2

Molecular Weight

481.5 g/mol

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C27H27N7O2/c35-27(22-19-24(20-7-9-28-10-8-20)29-23-4-2-1-3-21(22)23)34-13-11-32(12-14-34)25-5-6-26(31-30-25)33-15-17-36-18-16-33/h1-10,19H,11-18H2

InChI Key

CPHPEVVWPKIKAA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone
Reactant of Route 4
Reactant of Route 4
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone
Reactant of Route 5
Reactant of Route 5
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone
Reactant of Route 6
Reactant of Route 6
[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-(2-pyridin-4-yl-4-quinolinyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.